



Application Notes and Protocols for 3-Aminotyrosine in Post-Translational Modification Studies

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Compound of Interest		
Compound Name:	H-Tyr(3-NH2)-OH dihydrochloride hydrate	
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Introduction

3-Aminotyrosine (3-AT) is a non-canonical amino acid that has emerged as a valuable tool for investigating post-translational modifications (PTMs), particularly those arising from nitroxidative stress. Under conditions of elevated reactive nitrogen species (RNS), protein tyrosine residues can undergo nitration to form 3-nitrotyrosine (3-NT), a stable PTM implicated in the pathogenesis of numerous diseases, including neurodegenerative and cardiovascular disorders.[1][2] 3-AT is the reduced product of 3-NT and serves as a stable and specific marker for identifying and quantifying nitrated proteins. Furthermore, 3-AT can be site-specifically incorporated into proteins, enabling detailed studies of protein structure and function.

This document provides detailed application notes and protocols for the two primary uses of 3-aminotyrosine in PTM research:

- Chemoproteomic profiling of protein tyrosine nitration: Utilizing the chemical conversion of 3-NT to 3-AT for the detection, enrichment, and identification of nitrated proteins.
- Site-specific incorporation of 3-AT: Employing an expanded genetic code to introduce 3-AT at specific positions within a protein to study its effects on protein function and for the



development of novel protein-based tools.

Data Presentation

Table 1: Properties of 3-Aminotyrosine and Related

Reagents

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Properties
3-Amino-L-tyrosine	С9H12N2O3	196.20	Stable derivative of 3- nitrotyrosine.[2]
3-Nitro-L-tyrosine	C9H10N2O5	226.19	Marker of nitroxidative stress.[1]
Sodium Dithionite	Na ₂ S ₂ O ₄	174.11	Reducing agent for converting 3-NT to 3-AT.[3][4]
SALc-Yn Probe	Varies	Varies	Alkyne-tagged probe for selective labeling of 3-AT.[5][6]

Table 2: Summary of Experimental Conditions for Chemoproteomic Profiling of 3-AT



Experimental Step	Key Reagents and Conditions	Purpose
Cellular Nitrative Stress Induction	LPS (1 μg/mL) for 16 hours in RAW264.7 cells	Induce protein tyrosine nitration.[7]
Reduction of 3-NT to 3-AT	10 mM Sodium Dithionite	Convert 3-NT residues to 3-AT for subsequent labeling.[3]
3-AT Labeling	100 μM SALc-Yn probe	Covalently tag 3-AT residues with a bioorthogonal alkyne handle.[8]
Click Chemistry	Biotin-azide, copper catalyst	Attach a biotin tag to the alkyne-labeled proteins for enrichment.
Enrichment	Streptavidin beads	Isolate biotin-tagged peptides.
Mass Spectrometry	LC-MS/MS	Identify and quantify 3-AT-containing peptides.[3]

Experimental Protocols

Protocol 1: Chemoproteomic Profiling of Protein Tyrosine Nitration Using 3-AT Labeling

This protocol details the steps for identifying nitrated proteins in a cellular sample by reducing 3-NT to 3-AT and then labeling the 3-AT with a specific probe for mass spectrometry analysis. [7]

Materials:

- Cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)
- Lipopolysaccharide (LPS)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)



- Sodium dithionite
- SALc-Yn probe
- BCA protein assay kit
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (sequencing grade)
- Biotin-azide
- Copper (II) sulfate, TBTA, sodium ascorbate (for Click chemistry)
- Streptavidin-agarose beads
- Wash buffers (e.g., urea solutions, ammonium bicarbonate)
- Formic acid
- C18 desalting columns

Procedure:

- Induction of Nitrative Stress in Cultured Cells: a. Plate RAW264.7 macrophages at an appropriate density and culture overnight. b. Treat cells with 1 μg/mL LPS for 16 hours to induce nitrative stress. Include an untreated control. c. For studying the dynamics of nitration, a "recovery" group can be included where the LPS-containing medium is replaced with fresh medium for 24 hours after the initial 16-hour treatment.[7]
- Cell Lysis and Protein Extraction: a. Wash cells twice with ice-cold PBS. b. Lyse cells in lysis buffer on ice for 30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.



- Protein Reduction and Alkylation: a. Determine the protein concentration of the lysate using a BCA assay. b. Take a desired amount of protein (e.g., 1 mg) and adjust the volume with lysis buffer. c. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. d. Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
- Reduction of 3-Nitrotyrosine to 3-Aminotyrosine: a. Add a freshly prepared solution of sodium dithionite to the protein sample to a final concentration of 10 mM.[3] b. Incubate at room temperature for 1 hour.
- 3-Aminotyrosine Labeling: a. Add the SALc-Yn probe to the protein sample to a final concentration of 100 μM.[8] b. Incubate at room temperature for 1 hour.
- Protein Digestion: a. Precipitate the proteins using a chloroform/methanol precipitation method to remove interfering reagents. b. Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). c. Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5. d. Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
- Click Chemistry Reaction: a. To the peptide solution, add biotin-azide, copper (II) sulfate, TBTA, and freshly prepared sodium ascorbate. b. Incubate at room temperature for 1 hour.
- Enrichment of 3-AT Labeled Peptides: a. Equilibrate streptavidin-agarose beads with an appropriate wash buffer. b. Add the peptide solution to the beads and incubate with gentle rotation for 2 hours at room temperature. c. Wash the beads extensively with a series of wash buffers (e.g., 2 M urea, 50 mM ammonium bicarbonate, and water) to remove non-specifically bound peptides. d. Elute the biotinylated peptides from the beads using a solution containing formic acid.
- Mass Spectrometry Analysis: a. Desalt the eluted peptides using C18 columns. b. Analyze
 the peptides by LC-MS/MS on a high-resolution mass spectrometer. c. Identify peptides
 containing the 3-AT modification by searching for the corresponding mass shift.

Protocol 2: Site-Specific Incorporation of 3-Aminotyrosine into Proteins



This protocol describes the general workflow for incorporating 3-AT into a target protein at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair in mammalian cells.[7]

Materials:

- Mammalian expression vector for the gene of interest.
- Site-directed mutagenesis kit.
- Expression vector for the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA specific for 3-AT.
- Mammalian cell line (e.g., HEK293T).
- Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin).
- 3-Aminotyrosine (as a sterile stock solution).
- Transfection reagent (e.g., Lipofectamine).
- Protein purification reagents (e.g., Ni-NTA agarose for His-tagged proteins).
- SDS-PAGE and Western blotting reagents.

Procedure:

- Plasmid Construction: a. Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest within a mammalian expression vector. b. Verify the mutation by DNA sequencing.
- Cell Culture and Transfection: a. Culture HEK293T cells in DMEM supplemented with 10%
 FBS and antibiotics. b. Co-transfect the cells with the plasmid containing your ambermutated gene of interest and the plasmid encoding the 3-AT specific orthogonal aaRS/tRNA pair using a suitable transfection reagent.
- Expression and Labeling: a. After 24 hours, replace the medium with fresh medium supplemented with 1 mM 3-aminotyrosine. b. Culture the cells for an additional 24-48 hours to allow for protein expression and incorporation of 3-AT.



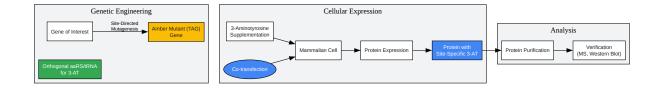
- Protein Extraction and Purification: a. Harvest the cells and lyse them using an appropriate lysis buffer. b. Purify the target protein using a suitable affinity chromatography method (e.g., Ni-NTA chromatography for His-tagged proteins).
- Verification of 3-AT Incorporation: a. Analyze the purified protein by SDS-PAGE and Western blotting using an antibody against the protein of interest or its affinity tag. b. Confirm the incorporation of 3-AT and determine the precise mass of the protein using high-resolution mass spectrometry.[9]

Mandatory Visualization



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Caption: Workflow for chemoproteomic profiling of protein tyrosine nitration.



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Caption: Workflow for site-specific incorporation of 3-aminotyrosine.

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